![molecular formula C18H20N2O3S B2365366 2-(3-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 476280-25-8](/img/structure/B2365366.png)
2-(3-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of thiophene-2-carboxamide . Thiophene-2-carboxamide derivatives have been studied for their antioxidant and antibacterial activities .
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The precursors include ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives .Molecular Structure Analysis
The molecular structure of thiophene-2-carboxamide derivatives was characterized using IR, 1H NMR, and mass spectroscopic analyses . The molecular and electronic properties of the synthesized products were studied by the density functional theory (DFT), where they exhibited a close HOMO–LUMO energy gap .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiophene-2-carboxamide derivatives include cyclization reactions . The structure–activity relationship of the synthesized derivatives can be derived from antioxidant and antibacterial testing results .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene-2-carboxamide derivatives were analyzed using spectroscopic analyses and DFT calculations . The compounds exhibited a close HOMO–LUMO energy gap .Applications De Recherche Scientifique
Inhibition of Cell Adhesion Molecules
A study demonstrated the inhibition of E-selectin, ICAM-1, and VCAM-1-mediated cell adhesion by a series of compounds including 3-thiobenzo[b]thiophene-2-carboxamides. These compounds reduced the adherence of neutrophils to activated endothelial cells by inhibiting the upregulation of adhesion molecules on the endothelium. One notable compound, PD 144795, exhibited oral activity in several models of inflammation, highlighting its potential as an anti-inflammatory agent (Boschelli et al., 1995).
Synthesis of Novel Compounds with Anti-inflammatory and Analgesic Activities
Another study focused on the synthesis of novel compounds derived from visnaginone and khellinone, which demonstrated significant anti-inflammatory and analgesic activities. These compounds inhibited cyclooxygenase-1/2 (COX-1/2) and showed potential as COX-2 selective inhibitors. The findings suggest these novel compounds, including benzodifuranyl derivatives, could serve as leads for developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Acetylcholinesterase Inhibitors for Neurodegenerative Diseases
Research into thiophene derivatives has identified compounds with potent acetylcholinesterase inhibition, suggesting potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's. One compound demonstrated 60% inhibition, outperforming donepezil, a standard treatment, which only showed 40% inhibition. This highlights the promise of thiophene derivatives in developing new treatments for cognitive disorders (Ismail et al., 2012).
Serotonin-3 Receptor Antagonists
The synthesis and evaluation of 3-substituted 5-chloro-2-methoxybenzamides for their serotonin-3 (5-HT3) receptor binding affinity have led to the discovery of potent 5-HT3 receptor antagonists. These compounds, particularly (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide, demonstrated high affinity and potent antagonistic activity, suggesting potential applications in treating disorders related to serotonin dysfunction (Kuroita et al., 1996).
Orientations Futures
Propriétés
IUPAC Name |
2-[(3-methoxybenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-10-6-7-14-13(8-10)15(16(19)21)18(24-14)20-17(22)11-4-3-5-12(9-11)23-2/h3-5,9-10H,6-8H2,1-2H3,(H2,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKPMZVBPBKPMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)OC)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

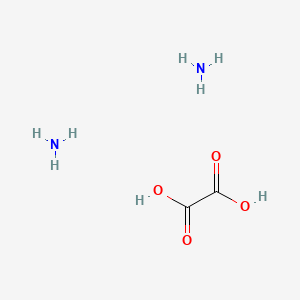
![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2365286.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2365288.png)

![benzyl [9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B2365291.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365292.png)


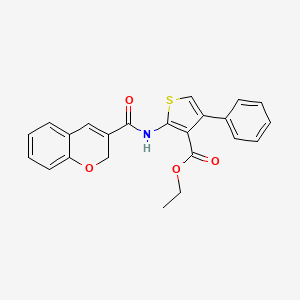
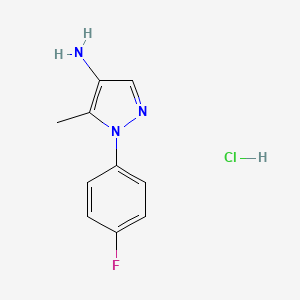
![8-{[benzyl(methyl)amino]methyl}-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2365303.png)
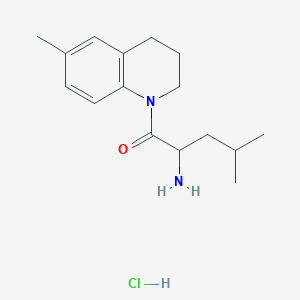
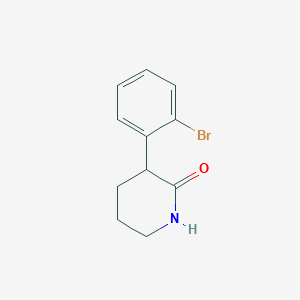
![2-Chlorothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2365306.png)